1-(4-fluorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopropane-1-carboxamide
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Overview
Description
1-(4-fluorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopropane-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropane ring, a fluorophenyl group, and a piperidinylphenyl moiety, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopropane-1-carboxamide typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of the fluorophenyl and piperidinylphenyl groups. Common synthetic routes may involve:
Cyclopropanation: Formation of the cyclopropane ring using reagents like diazomethane or Simmons-Smith reagents.
Nucleophilic Substitution: Introduction of the fluorophenyl group through nucleophilic aromatic substitution reactions.
Amide Bond Formation: Coupling of the piperidinylphenyl group with the cyclopropane carboxylic acid using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation of the piperidinyl group to form corresponding N-oxides.
Reduction: Reduction of the carbonyl group in the piperidinyl moiety to form alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions on the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA or hydrogen peroxide under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
1-(4-fluorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopropane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Pathways Involved: Involvement in pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban): A potent inhibitor of blood coagulation factor Xa.
1-(4-fluorophenyl)-1-oxo-2-propanyl 4-fluoro-3-(1-piperidinylsulfonyl)benzoate: Another compound with a similar fluorophenyl group.
Uniqueness
1-(4-fluorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopropane-1-carboxamide is unique due to its specific combination of structural features, including the cyclopropane ring and the piperidinylphenyl moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2/c22-16-9-7-15(8-10-16)21(11-12-21)20(26)23-17-4-3-5-18(14-17)24-13-2-1-6-19(24)25/h3-5,7-10,14H,1-2,6,11-13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOOGVDRNBJQIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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